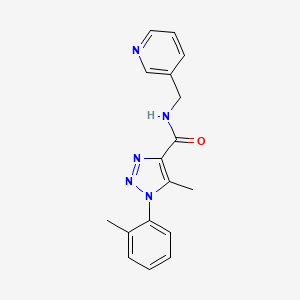![molecular formula C20H20N2O2 B5162656 1-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-pyrrolidinone](/img/structure/B5162656.png)
1-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-pyrrolidinone” is a complex organic molecule. It contains a quinoline group, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds such as 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the quinoline and pyrrolidinone groups. The quinoline group is a bicyclic compound, meaning it contains two rings .科学的研究の応用
Early Discovery Research
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the initial stages of scientific research where its properties and potential applications are explored .
Anticancer Activity
A novel series of derivatives of this compound was designed, synthesized, and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . These include MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .
Antiviral Activity
3,4-Dihydropyrimidin-2 (1H)-ones (DHPMs), which share a similar core structure with your compound, have been identified as having antiviral properties . This suggests potential antiviral applications for your compound as well.
Antibacterial and Antifungal Activity
3,4-Dihydro-2(1H)-pyridones, a class of compounds similar to yours, have demonstrated antibacterial and antifungal activities . This indicates that your compound may also have potential in these areas.
Anti-inflammatory and Antihypertensive Activity
DHPMs, which share a similar core structure with your compound, have been found to have anti-inflammatory and antihypertensive activities . This suggests that your compound could also be used in the treatment of inflammation and hypertension.
Antiepileptic Activity and α1A Receptor Antagonism
DHPMs have also been found to have antiepileptic properties and act as α1A receptor antagonists . This suggests potential applications of your compound in the treatment of epilepsy and conditions related to α1A receptor antagonism.
作用機序
Target of Action
Similar compounds have been found to inhibit egfr kinase , which plays a crucial role in cell proliferation and survival.
Mode of Action
It’s plausible that it interacts with its targets, such as egfr kinase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells.
Biochemical Pathways
Given its potential egfr kinase inhibitory activity , it may impact the EGFR signaling pathway, which is involved in cell growth, differentiation, and survival.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory activity on EGFR kinase . By inhibiting this enzyme, the compound could potentially disrupt cell proliferation and survival, particularly in cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
特性
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-8-4-13-21(19)17-11-9-16(10-12-17)20(24)22-14-3-6-15-5-1-2-7-18(15)22/h1-2,5,7,9-12H,3-4,6,8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEURYJLPRXXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-(2-phenylethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5162574.png)
![2-{[2-(2,3-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5162585.png)
![N-(2-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5162590.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5162597.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B5162599.png)

![2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5162615.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5162618.png)
![2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5162626.png)
![phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B5162634.png)
![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5162637.png)
![N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5162644.png)
![N-[5-(1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5162648.png)
![11-(2,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5162655.png)